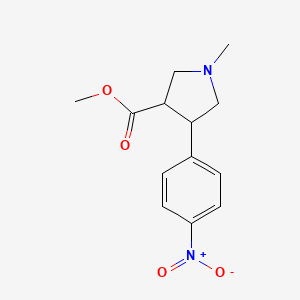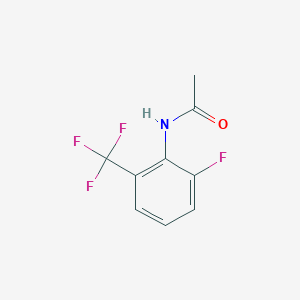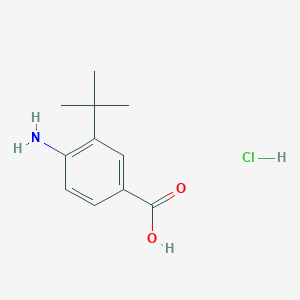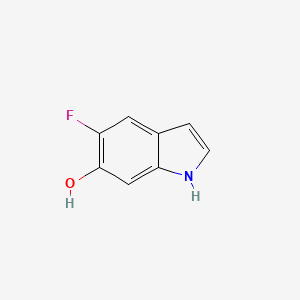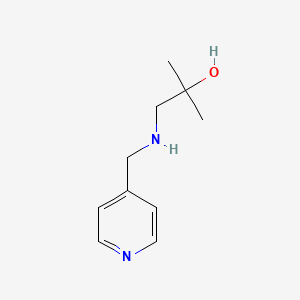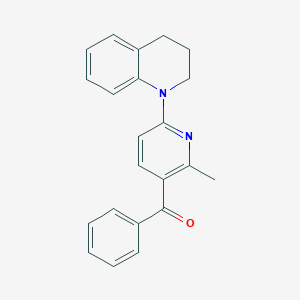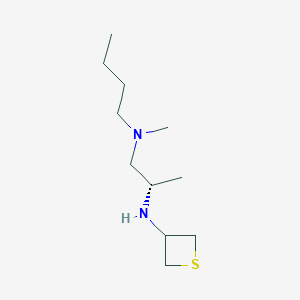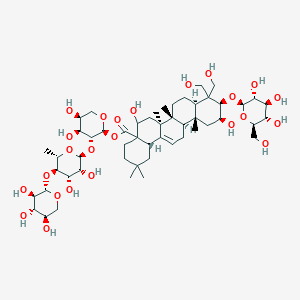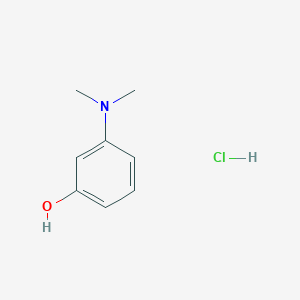
Methyl 1-(m-tolyloxy)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(m-tolyloxy)cyclopropanecarboxylate is a chemical compound with the molecular formula C12H14O3 It is characterized by a cyclopropane ring attached to a carboxylate group and a tolyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(m-tolyloxy)cyclopropanecarboxylate typically involves the reaction of m-tolyl alcohol with cyclopropanecarboxylic acid under esterification conditions. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
Methyl 1-(m-tolyloxy)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tolyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of m-tolyloxycyclopropanecarboxylic acid.
Reduction: Formation of m-tolyloxycyclopropanol.
Substitution: Formation of various substituted cyclopropanecarboxylates.
科学研究应用
Methyl 1-(m-tolyloxy)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 1-(m-tolyloxy)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and tolyloxy group may play a role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 1-(p-tolyloxy)cyclopropanecarboxylate
- Methyl 1-(o-tolyloxy)cyclopropanecarboxylate
- Ethyl 1-(m-tolyloxy)cyclopropanecarboxylate
Uniqueness
Methyl 1-(m-tolyloxy)cyclopropanecarboxylate is unique due to the position of the tolyloxy group on the meta position, which can influence its reactivity and interactions compared to its ortho and para counterparts
属性
CAS 编号 |
1399661-07-4 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
methyl 1-(3-methylphenoxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-9-4-3-5-10(8-9)15-12(6-7-12)11(13)14-2/h3-5,8H,6-7H2,1-2H3 |
InChI 键 |
XAWLUMOVVDJWIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OC2(CC2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B15231061.png)

